((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine
Overview
Description
The compound “((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine” is also known as Aleph or 2,5-dimethoxy-4-methylthioamphetamine . It is a psychedelic hallucinogenic drug and a substituted amphetamine of the phenethylamine class of compounds, which can be used as an entheogen .
Molecular Structure Analysis
The molecular formula of Aleph is C12H19NO2S . The structure of this compound can be represented by the SMILES stringC1(=C(C=C(C(=C1)SC)OC)CC(C)N)OC
.
Scientific Research Applications
Synthesis of New Compounds
- Researchers have focused on synthesizing new compounds using pyrrole derivatives. For instance, the synthesis of new tweezers amido-amine ligands containing pyrrole, bipyrrole, and dipyrrolylmethane fragments has been achieved through the reaction of 2-thioxothiazolidin-3-yl derivatives of α-pyrrolecarboxylic acids with o-phenylenediamine (Boev & Ustynyuk, 2007).
- Another example includes the synthesis of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, showcasing the versatility of pyrrole derivatives in forming new chemical entities (Idhayadhulla, Kumar & Nasser, 2010).
Antimicrobial Applications
- Pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and shown to possess good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Fluorescent Probes and Sensing Applications
- Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core have been developed for the quantitative detection of low levels of carbon dioxide, indicating potential applications in biological and medical fields (Wang et al., 2015).
Electropolymerization
- Pyrrole derivatives have been used in electropolymerization and electrocopolymerization studies. For instance, self-assembled monolayers of aromatic pyrrole derivatives were investigated for improving the properties of copolymerized poly(pyrrole) layers (Schneider et al., 2017).
Synthesis of Pharmaceutically Relevant Compounds
- The synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity has been researched, underlining the significance of pyrrole derivatives in drug development (Bijev, Prodanova & Nankov, 2003).
Chemical Intermediate Synthesis
- Pyrrole derivatives have been used as key intermediates in the synthesis of other compounds, such as in the preparation of premafloxacin (Fleck et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2,5-dimethyl-1-(4-methylsulfanylphenyl)pyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFEZSCYAFCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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